molecular formula C20H19N3O4S B2742965 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide CAS No. 921586-98-3

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide

Cat. No. B2742965
CAS RN: 921586-98-3
M. Wt: 397.45
InChI Key: RJFUIJLHLNVABB-UHFFFAOYSA-N
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Description

“N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide” is a compound that contains a pyridazine ring . Pyridazine and its derivatives, such as pyridazinone, are heterocycles that contain two adjacent nitrogen atoms . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .


Synthesis Analysis

The synthesis of pyridazine and its derivatives is a topic of interest in medicinal chemistry . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially available drugs and agrochemicals .


Molecular Structure Analysis

Pyridazinone is a derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring . It is also known as a wonder nucleus because it gives out different derivatives with all different types of biological activities .


Chemical Reactions Analysis

Pyridazine based systems have been shown to have numerous practical applications . Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Antimicrobial Agents : Research by Darwish et al. (2014) highlights the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, suitable for use as antimicrobial agents. The study involves various reactions leading to compounds including 2-pyridone, chromene, hydrazone, and pyrazole derivatives, showing promising antibacterial and antifungal activities (Darwish et al., 2014).

  • Synthesis of Novel Derivatives : Al-Kamali et al. (2014) discuss the synthesis of novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, demonstrating their antibacterial activities (Al-Kamali et al., 2014).

Synthesis and Evaluation in Various Contexts

  • Synthesis of Metabolites : Mizuno et al. (2006) conducted syntheses of metabolites of a related compound, showcasing efficient methods and the formation of novel compounds (Mizuno et al., 2006).

  • Heterogeneous Catalyst Application : Moosavi‐Zare et al. (2013) applied a new acidic and heterogeneous catalyst for the synthesis of pyrazole derivatives, indicating the versatility of these compounds in chemical synthesis (Moosavi‐Zare et al., 2013).

  • Solubility and Thermodynamics : Imran et al. (2017) studied the solubility of pyridazinone derivatives in various solvents, providing important data for pharmaceutical and chemical applications (Imran et al., 2017).

  • Potential in Cancer Therapy : Wang et al. (2015) explored modifications of a related compound as a PI3K inhibitor, demonstrating potential applications in cancer therapy (Wang et al., 2015).

Future Directions

The future directions for “N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicinal chemistry . There is a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .

properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-2-28(25,26)20-13-12-18(22-23-20)15-8-10-16(11-9-15)21-19(24)14-27-17-6-4-3-5-7-17/h3-13H,2,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFUIJLHLNVABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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